molecular formula C11H18O B14634366 1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran CAS No. 57279-07-9

1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran

Cat. No.: B14634366
CAS No.: 57279-07-9
M. Wt: 166.26 g/mol
InChI Key: ZOZQDDWTFQXCPB-UHFFFAOYSA-N
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Description

1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran is an organic compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Common industrial methods include catalytic hydrogenation and cyclization reactions, often carried out in specialized reactors.

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, hydroxyl groups, or other functional groups.

Scientific Research Applications

1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylhexahydro-1,3,5-triazine: This compound has a similar hexahydro structure but differs in its functional groups and applications.

    1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7-one: Another compound with a hexahydro structure, used in different industrial applications.

Uniqueness

1,1,5-Trimethyl-1,3,4,5,6,7-hexahydro-2-benzofuran is unique due to its specific benzofuran ring system and the presence of three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

57279-07-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3,3,6-trimethyl-4,5,6,7-tetrahydro-1H-2-benzofuran

InChI

InChI=1S/C11H18O/c1-8-4-5-10-9(6-8)7-12-11(10,2)3/h8H,4-7H2,1-3H3

InChI Key

ZOZQDDWTFQXCPB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)COC2(C)C

Origin of Product

United States

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